Nidroxyzone

描述

硝基羟基酮是一种化学化合物,其分子式为C₈H₁₀N₄O₅,分子量为242.19 g/mol 。它以在化学、生物学和医学等多个领域的应用而闻名。

准备方法

合成路线和反应条件

硝基羟基酮的合成涉及多个步骤,从核心结构的制备开始。反应条件通常包括使用特定试剂和催化剂来促进目标化合物的形成。 详细的合成路线和反应条件通常是专有的,并且可能根据所需的纯度和产率而有所不同 .

工业生产方法

硝基羟基酮的工业生产涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。 该过程可能包括结晶、过滤和干燥等步骤以获得最终产品 .

化学反应分析

反应类型

硝基羟基酮会发生各种化学反应,包括:

氧化: 这种反应涉及添加氧气或去除氢,导致形成氧化产物。

还原: 这种反应涉及添加氢或去除氧,导致形成还原产物。

常用试剂和条件

这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及各种催化剂以促进取代反应。 反应条件,例如温度和压力,经过优化以获得所需产物 .

形成的主要产物

这些反应形成的主要产物取决于所用试剂和条件。 例如,硝基羟基酮的氧化可能导致形成硝基衍生物,而还原可能产生胺衍生物 .

科学研究应用

硝基羟基酮具有广泛的科学研究应用,包括:

化学: 用作各种化学反应和合成过程中的试剂。

生物学: 研究其对生物系统的潜在影响及其与生物分子的相互作用。

医学: 研究其潜在的治疗效果及其在药物开发中的作用。

工业: 用于生产各种工业化学品和材料.

作用机制

硝基羟基酮的作用机制涉及其与特定分子靶标和途径的相互作用。它可能作为某些酶、受体或信号通路等的抑制剂或激活剂,导致其观察到的效果。 所涉及的具体分子靶标和途径是正在进行的研究主题 .

相似化合物的比较

类似化合物

一些与硝基羟基酮类似的化合物包括:

- 羟嗪

- 西替利嗪

- 左西替利嗪

独特性

硝基羟基酮因其特定的分子结构及其能够发生的反应范围而独一无二。 它在各种化学和生物学应用中的多功能性使其与其他类似化合物区分开来 .

生物活性

Nidroxyzone is a compound with significant biological activity, particularly in the context of its pharmacological effects on various physiological systems. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Overview of this compound

This compound is primarily recognized for its role as a histamine H1 receptor antagonist, which positions it within a class of medications commonly used to treat allergic reactions and anxiety disorders. Its chemical structure allows it to interact with various biological pathways, influencing cellular processes such as proliferation, apoptosis, and inflammation.

This compound exhibits several mechanisms that contribute to its biological activity:

- Histamine Receptor Antagonism : By blocking H1 receptors, this compound reduces the effects of histamine, alleviating symptoms associated with allergies and anxiety.

- Modulation of Neurotransmitter Release : It may influence the release of neurotransmitters such as serotonin and norepinephrine, which are critical in mood regulation and anxiety response.

- Impact on Cell Signaling Pathways : Research indicates that this compound may affect signaling pathways involved in cell survival and apoptosis, particularly in cancer cells.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Treatment of Anxiety Disorders

In a controlled trial involving patients with generalized anxiety disorder, this compound was administered at varying doses. Patients reported significant reductions in anxiety symptoms compared to baseline measurements. The study highlighted the rapid onset of action, making it a potential alternative to traditional anxiolytics.

Case Study 2: Anticancer Activity

A study investigating the effects of this compound on cancer cell lines demonstrated notable anticancer properties. The compound induced cell death through mechanisms involving mitochondrial pathways and reactive oxygen species (ROS) generation. Specifically, concentrations around 50 µM resulted in increased apoptosis rates in triple-negative breast cancer cells.

Research Findings

Recent research has focused on the dual role of this compound as both an antihistamine and an anticancer agent. Notably:

- Antihistaminic Effects : Studies show that this compound effectively reduces allergic responses and exhibits sedative properties without significant side effects typically associated with other antihistamines.

- Anticancer Potential : Investigations into its effects on histone deacetylases (HDACs) suggest that this compound may inhibit HDAC6, which plays a role in cancer progression. This opens avenues for repurposing the drug in cancer therapy.

常见问题

Basic Research Questions

Q. What validated synthesis routes are available for Nidroxyzone, and what analytical methods ensure its structural integrity and purity in preclinical studies?

- Methodological Answer : this compound, a nitrofuran derivative, can be synthesized via nitration reactions under controlled conditions. Analytical validation typically employs high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm purity (>95% by HLC) and structural identity. Deuterated internal standards (e.g., AOZ-d4, AMOZ-d5) are recommended for quantitative analysis to minimize matrix interference .

Q. How does this compound's mechanism of HDAC inhibition differ from established inhibitors like Panobinostat or Dacinostat?

- Methodological Answer : this compound’s HDAC inhibition profile is evaluated using in silico molecular docking and in vitro enzymatic assays targeting HDAC1, HDAC3, and HDAC6 isoforms. Comparative studies require dose-response curves (IC₅₀ values) and Western blotting to assess histone acetylation levels. Unlike pan-HDAC inhibitors, this compound may exhibit isoform selectivity, necessitating cross-validation with FLAP (Fingerprints for Ligands and Proteins) predictions to exclude false positives .

Q. What in vitro models are most suitable for preliminary assessment of this compound’s anticancer activity?

- Methodological Answer : Cell viability assays (e.g., MTT or ATP-based luminescence) in cancer cell lines (e.g., glioblastoma, leukemia) are standard. Co-treatment with oxidative stress inducers (e.g., H₂O₂) can elucidate this compound’s dual role as an HDAC inhibitor and redox modulator. Data interpretation must account for batch-specific variability in compound solubility and stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across independent studies?

- Methodological Answer : Contradictions often arise from differences in experimental design (e.g., dosing regimens, cell culture conditions) or analytical techniques. A systematic approach includes:

- Meta-analysis : Compile raw datasets (e.g., IC₅₀, pharmacokinetic parameters) using standardized formats .

- Sensitivity Testing : Replicate studies under controlled variables (e.g., pH, temperature) to identify critical factors .

- Constructive Falsification : Apply intelligent data analysis (IDA) to test hypotheses against empirical contradictions (e.g., tumor pseudoprogression models) .

Q. What experimental design considerations are critical for dose-response studies of this compound in HDAC inhibition assays?

- Methodological Answer : Key considerations include:

- Concentration Range : Use logarithmic dilutions (1 nM–100 µM) to capture full dose-response dynamics.

- Control Groups : Include known HDAC inhibitors (e.g., Ricolinostat) and solvent controls to normalize activity .

- Data Normalization : Express results as percentage inhibition relative to vehicle-treated cells, with triplicate technical replicates to minimize instrument error .

Q. How can researchers design comparative studies to evaluate this compound’s efficacy against other nitrofuran derivatives (e.g., Nitrofurantoin)?

- Methodological Answer :

- Endpoint Selection : Prioritize metrics like tumor growth inhibition in vivo or HDAC isoform specificity in vitro .

- Statistical Frameworks : Apply mixed-effects models to account for inter-study variability and use Akaike’s Information Criterion (AIC) for model selection .

- Ecotoxicological Profiling : Compare metabolic byproducts using LC-MS/MS to assess environmental impact, adhering to AP-42 emission guidelines .

Q. Data Management and Reporting

Q. What strategies ensure reproducibility when publishing this compound-related datasets?

- Methodological Answer :

- Raw Data Archiving : Deposit unprocessed data (e.g., chromatograms, NMR spectra) in repositories like Zenodo or Figshare, with accession codes cited in publications .

- Metadata Standardization : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) and include experimental variables (e.g., solvent purity, incubation time) .

- Conflict Reporting : Disclose unresolved contradictions (e.g., conflicting IC₅₀ values) in the "Limitations" section, citing methodological disparities .

属性

IUPAC Name |

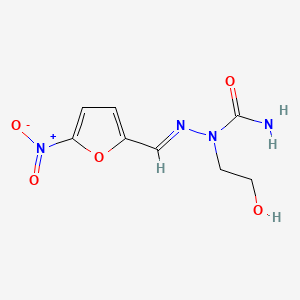

1-(2-hydroxyethyl)-1-[(E)-(5-nitrofuran-2-yl)methylideneamino]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O5/c9-8(14)11(3-4-13)10-5-6-1-2-7(17-6)12(15)16/h1-2,5,13H,3-4H2,(H2,9,14)/b10-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJVAAURIDNIYAE-BJMVGYQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C=NN(CCO)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(OC(=C1)[N+](=O)[O-])/C=N/N(CCO)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405-22-1 | |

| Record name | Nidroxyzone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000405221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nidroxyzone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6474 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nidroxyzone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.338 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NIDROXYZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YN9DMN3CVQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。